2-Azaadamantane hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

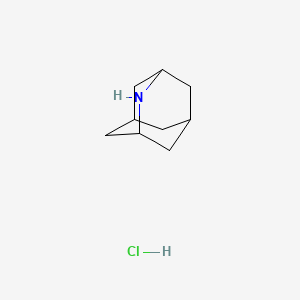

3D Structure of Parent

Properties

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-6-2-8-4-7(1)5-9(3-6)10-8;/h6-10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIULPRXCDAQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3015-17-6 | |

| Record name | 2-azatricyclo[3.3.1.1,3,7]decane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-azaadamantane hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 2-Azaadamantane Hydrochloride

Introduction

2-Azaadamantane is a rigid, bicyclic amine that serves as a crucial building block in medicinal and materials chemistry. Its unique three-dimensional structure imparts specific properties to molecules that contain it, influencing factors like receptor binding and pharmacokinetic profiles. Notably, 2-azaadamantane is the precursor to the highly efficient oxidation catalyst 2-Azaadamantane N-Oxyl (AZADO), which shows superior reactivity compared to TEMPO, especially for sterically hindered alcohols.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of 2-azaadamantane, its conversion to the hydrochloride salt, and its detailed characterization for researchers, scientists, and professionals in drug development.

Synthesis of 2-Azaadamantane

The synthesis of the 2-azaadamantane scaffold can be achieved through several routes. One of the classic and notable methods is the Hofmann-Löffler-Freytag reaction, which involves the cyclization of an N-haloamine under acidic conditions via a free-radical mechanism.[5][6][7] This intramolecular C-H amination is a powerful tool for constructing nitrogen-containing rings.

The general workflow involves the formation of an N-chloroamine from a suitable precursor, followed by acid-promoted cyclization to form the 2-azaadamantane skeleton. The resulting amine can then be isolated as its hydrochloride salt.

Mechanism: The Hofmann-Löffler-Freytag Reaction

The reaction proceeds through a free-radical chain mechanism initiated by heat or UV light under strong acid conditions.[5][6][8]

-

Protonation : The N-chloroamine is protonated by a strong acid (e.g., H₂SO₄) to form an N-chloroammonium salt.

-

Initiation : Homolytic cleavage of the N-Cl bond generates a nitrogen-centered radical cation.

-

Propagation : The nitrogen radical performs an intramolecular 1,5-hydrogen abstraction from a delta-carbon, forming a more stable carbon-centered radical. This radical then abstracts a chlorine atom from another N-chloroammonium salt molecule, propagating the chain and forming a δ-chloroamine.

-

Cyclization : Upon treatment with a base, the δ-chloroamine undergoes an intramolecular SN2 reaction to form the cyclized 2-azaadamantane product.[5][7]

References

- 1. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 2. 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Azaadamantane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-azaadamantane hydrochloride. This bicyclic amine is a key structural motif in various biologically active compounds, and a thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application in drug development. This document details the expected ¹H and ¹³C NMR chemical shifts, provides a generalized experimental protocol for data acquisition, and illustrates the key structural features and their correlation to the NMR data.

Structure and Stereochemistry

This compound possesses a rigid cage-like structure derived from adamantane, with a nitrogen atom substituting a methylene group at the 2-position. The protonation of the nitrogen atom by hydrochloric acid results in an ammonium salt, significantly influencing the electronic environment and, consequently, the NMR spectrum. The rigid framework of the molecule leads to distinct and well-resolved signals for its non-equivalent protons and carbons.

Below is a diagram illustrating the structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.

Caption: Structure of this compound.

Predicted NMR Spectroscopic Data

Due to the scarcity of directly published and assigned NMR data for this compound, the following tables are based on known chemical shift principles for protonated amines and analysis of related adamantane derivatives. The protonation of the nitrogen at position 2 is expected to cause a significant downfield shift (deshielding) of the adjacent protons (H1, H3) and carbons (C1, C3) due to the inductive effect of the positive charge.

¹H NMR Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show several multiplets in the aliphatic region. The protons closer to the protonated nitrogen will resonate at a lower field. The N-H protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1, H3 | 3.0 - 3.5 | br s |

| H4, H8, H10 | 1.8 - 2.2 | m |

| H5, H6, H7, H9 | 1.6 - 2.0 | m |

| N⁺-H₂ | 8.0 - 9.5 | br s |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will similarly show the deshielding effect of the protonated nitrogen on the adjacent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C3 | 50 - 55 |

| C4, C8, C10 | 30 - 35 |

| C5, C7 | 25 - 30 |

| C6, C9 | 20 - 25 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: this compound is typically soluble in deuterated polar solvents such as deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the labile N-H protons. D₂O is a good choice for observing the carbon skeleton and non-labile protons, but the N-H protons will exchange with deuterium and become invisible. To observe the N-H protons, DMSO-d₆ or CD₃OD are preferable.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, in polar solvents, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

The following diagram illustrates a typical workflow for the NMR analysis of this compound.

Caption: Workflow for Synthesis and NMR Analysis.

Interpretation of Spectra

The interpretation of the NMR spectra of this compound relies on the analysis of chemical shifts, signal multiplicities, and coupling constants. The rigid adamantane framework restricts conformational flexibility, leading to well-defined through-bond and through-space interactions.

-

Chemical Shifts: As previously mentioned, the proximity to the protonated nitrogen is the dominant factor determining the chemical shifts.

-

Multiplicity and Coupling Constants: The multiplicity of the signals will be complex due to multiple geminal and vicinal couplings. The rigid structure means that the dihedral angles are fixed, and the Karplus relationship can be applied to predict approximate coupling constants. Long-range couplings (4J and 5J) are also common in adamantane systems and can be observed in high-resolution spectra.

The logical relationship for signal assignment is as follows:

Caption: Logic for NMR Signal Assignment.

Conclusion

The NMR spectroscopic analysis of this compound is a powerful tool for its structural elucidation and purity assessment. While the specific, experimentally determined and assigned data is not widely available in the public domain, the principles of NMR spectroscopy allow for a robust prediction of its spectral features. The rigid, cage-like structure results in a complex but interpretable set of signals. For researchers working with this important scaffold, a combination of 1D and 2D NMR techniques, coupled with a systematic approach to data interpretation, is essential for unambiguous characterization.

Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of 2-Azaadamantane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-azaadamantane hydrochloride. Despite its relevance as a rigid scaffold in medicinal chemistry, a definitive, publicly available crystal structure for this specific salt has yet to be reported. This document, therefore, provides a comprehensive overview of the methodologies required to obtain and characterize this structure, drawing upon established protocols for synthesis, salt formation, crystallization, and X-ray diffraction. It is intended to serve as a foundational resource for researchers aiming to elucidate the solid-state properties of this and related compounds.

Synthesis and Salt Formation

The journey to a crystal structure begins with the synthesis of the parent molecule, 2-azaadamantane. Several synthetic routes have been established, often starting from bicyclic precursors. A common strategy involves the Hofmann-Löffler-Freytag reaction or variations thereof to achieve the characteristic cage structure.

One documented synthesis of 2-azaadamantane involves the reduction of a bromo-substituted precursor. For example, N-benzyloxycarbonyl-4-bromo-2-azaadamantane can be subjected to catalytic hydrogenation to yield the free base.[1] Another approach starts from 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, proceeding through key steps like Curtius rearrangement and intramolecular cyclization.[2][3]

Once the 2-azaadamantane free base is obtained and purified, the hydrochloride salt is typically prepared by reacting the amine with hydrochloric acid.[4] To obtain an anhydrous salt suitable for crystallization, this is often done using a solution of HCl in an anhydrous solvent like diethyl ether or by bubbling dry HCl gas through a solution of the amine.[5] The choice of solvent is critical, as residual water can hinder the formation of high-quality single crystals of the desired anhydrous form.[5]

Crystallization Strategies for Single-Crystal X-ray Diffraction

Obtaining a single crystal of suitable size and quality is often the most challenging step in structure determination.[6] For a small organic molecule like this compound, several crystallization techniques can be employed.[7][8] The selection of the method and solvent system is crucial and often requires empirical screening.

Common Crystallization Techniques:

| Technique | Description | Key Parameters |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which increases the concentration and induces crystallization.[9][10] | Solvent volatility, temperature, container opening size. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[9] | Choice of solvent/anti-solvent pair, temperature, diffusion rate. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[11] | Solvent densities, miscibility, concentration gradients. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[10] | Cooling rate, temperature range, solvent choice. |

The following diagram illustrates a general workflow for obtaining and analyzing the crystal structure of a target compound like this compound.

References

- 1. Synthesis routes of 2-Azaadamantane [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Azaadamantane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaadamantane hydrochloride is a rigid, bicyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional structure imparts specific physicochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. The adamantane cage provides a lipophilic scaffold that can enhance metabolic stability and facilitate passage through biological membranes, while the secondary amine offers a site for further functionalization. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Structure and Identification

-

Chemical Name: 2-Azatricyclo[3.3.1.13,7]decane hydrochloride

-

CAS Number: 3015-17-6[1]

-

Molecular Formula: C9H16ClN[2]

-

Molecular Weight: 173.68 g/mol [2]

Physical Properties

The physical properties of this compound are summarized in the table below. Due to a lack of publicly available experimental data for some properties, predicted values and data from analogous compounds are included for reference.

| Property | Value | Source/Method |

| Appearance | White solid | [Cymit Quimica] |

| Melting Point | Predicted for free base: 224-227 °C (bomb tube) | [ChemicalBook][3] |

| Boiling Point | Predicted for free base: 214.5±8.0 °C | [ChemicalBook][3] |

| Solubility | Soluble in water. General amine hydrochlorides are soluble in polar solvents. | [General knowledge based on amine salt properties] |

| pKa | Predicted for free base: 11.93±0.20 | [ChemicalBook][3] |

Experimental Protocols for Physical Property Determination

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

The solubility of this compound in various solvents can be determined using the following protocol.

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Chemical Properties and Reactivity

2-Azaadamantane, the free base of the hydrochloride salt, is a secondary amine and exhibits typical reactivity for this functional group. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

-

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce various substituents.

-

Oxidation: The nitrogen can be oxidized to form the corresponding nitroxide radical, 2-azaadamantane N-oxyl (AZADO). AZADO is a stable radical and a highly efficient catalyst for the oxidation of alcohols.[4]

-

Salt Formation: As a base, it readily reacts with acids to form ammonium salts, such as the hydrochloride.

Stability

Adamantane derivatives are generally known for their high stability due to the strain-free and rigid cage structure. This compound is expected to be a stable solid under standard laboratory conditions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The spectrum would show signals corresponding to the protons on the adamantane cage. Due to the symmetry of the molecule, the number of distinct signals will be less than the total number of protons. The protons on the carbons adjacent to the nitrogen will be deshielded.

Expected ¹³C NMR Spectral Features: The spectrum will display signals for the carbon atoms of the adamantane skeleton. The carbons bonded to the nitrogen atom will be shifted downfield.

Infrared (IR) Spectroscopy

Expected IR Spectral Features: The spectrum will show characteristic C-H stretching and bending vibrations for the adamantane framework. A broad absorption in the region of 2400-3200 cm⁻¹ is expected, which is characteristic of the N-H stretch in an amine salt.

Mass Spectrometry (MS)

Expected Mass Spectrum: In electrospray ionization (ESI) mass spectrometry, the spectrum would likely show the molecular ion of the free base [C₉H₁₅N+H]⁺ at m/z 138. The isotopic pattern would confirm the presence of one nitrogen atom.

Applications in Research and Drug Development

The rigid 2-azaadamantane scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological properties.

-

Scaffold for Novel Therapeutics: The azaadamantane core has been explored as a scaffold for the development of agents targeting the central nervous system.

-

Synthesis of Catalysts: 2-Azaadamantane is a precursor to 2-azaadamantane N-oxyl (AZADO), a highly effective organocatalyst for the oxidation of alcohols.[4] This has significant applications in synthetic organic chemistry.

Conclusion

This compound is a compound with a unique set of physical and chemical properties derived from its rigid cage structure and secondary amine functionality. While specific experimental data for some of its properties are not widely published, this guide provides a thorough overview based on available information and established analytical protocols. Its utility as a synthetic building block, particularly in the development of novel catalysts and therapeutic agents, underscores its importance to the scientific community. Further detailed characterization of this compound would be a valuable contribution to the chemical literature.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Reactivity of the 2-Azaadamantane Scaffold

The 2-azaadamantane scaffold, a rigid bicyclic amine, has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure and desirable physicochemical properties make it an attractive building block for the design of novel therapeutic agents and functional materials.[1][2][3][4] This guide provides a comprehensive overview of the fundamental reactivity of the 2-azaadamantane core, including its synthesis, functionalization at both the nitrogen and carbon centers, and applications in drug discovery.

Synthesis of the 2-Azaadamantane Scaffold

The construction of the 2-azaadamantane framework can be achieved through several synthetic strategies, often involving intramolecular cyclization of bicyclic precursors. Key methods include Curtius rearrangement followed by intramolecular cyclization, reductive amination, and transannular cyclization.

A common approach involves the use of bicyclo[3.3.1]nonane derivatives. For instance, 2-azaadamantan-6-one has been synthesized from 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. The synthesis involves a Curtius rearrangement to form a benzyl carbamate, which then undergoes a spontaneous intramolecular cyclization.[5][6] Another strategy employs a reductive amination of a bicyclo[3.3.1]nonane trione derivative to form the azaadamantane core.[5][6]

Caption: Key synthetic routes to the 2-azaadamantane scaffold.

Reactivity at the Nitrogen Atom

The secondary amine in the 2-azaadamantane scaffold is a key site for functionalization and is responsible for much of its characteristic reactivity.

N-Functionalization

The nitrogen atom can undergo standard amine reactions, including alkylation, acylation, and arylation. Protection of the nitrogen, for example as a tert-butoxycarbonyl (Boc) carbamate, is a common strategy in multi-step syntheses of 2-azaadamantane derivatives.[5][6]

Oxidation to 2-Azaadamantane N-Oxyl (AZADO)

A significant aspect of the reactivity of the 2-azaadamantane nitrogen is its oxidation to the stable nitroxyl radical, 2-azaadamantane N-oxyl (AZADO). AZADO and its derivatives are highly efficient organocatalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7][8][9] AZADO is often more effective than the well-known TEMPO catalyst, particularly for sterically hindered alcohols.[8][9][10][11]

Caption: Catalytic cycle of AZADO in alcohol oxidation.

Reactivity of the Carbon Skeleton

Functionalization of the carbon framework of 2-azaadamantane can be challenging due to the high bond dissociation energies of the C-H bonds.[12] However, methods for C-H activation and functionalization have been developed, allowing for the introduction of substituents at both bridgehead and bridge positions.

Bridgehead Functionalization (C1, C3)

The bridgehead positions of adamantanes are often sites of selective functionalization.[12] While specific examples for 2-azaadamantane are less common in the literature, general methods for adamantane C-H activation, such as radical-based reactions, can be applied.[12][13][14]

Bridge Functionalization

Functionalization at the bridge carbon atoms is also possible. For example, C5-functionalized AZADO derivatives have been synthesized to tune the catalytic properties of the N-oxyl radical.[15] Additionally, the synthesis of an all-bridge carbon-oxidized 2-azaadamantane skeleton has been reported, demonstrating the feasibility of extensive functionalization of the carbon framework.[16]

Caption: Regioselectivity of 2-azaadamantane functionalization.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and reactivity of 2-azaadamantane derivatives.

Table 1: Synthesis of 2-Azaadamantane Derivatives

| Product | Starting Material | Key Reagents | Yield (%) | Reference |

| tert-Butyl 4-oxo-2-azaadamantane-2-carboxylate | Benzyl 4-oxo-2-azaadamantane-2-carboxylate | (Boc)₂O, Pd-C, H₂ | 98 | [5][6] |

| 2-Azaadamantan-6-one Hydrochloride | tert-Butyl 6-oxo-2-azaadamantane-2-carboxylate | 1 M HCl in diethyl ether | 94 | [5] |

| 2-Azaadamantane | N-benzyloxycarbonyl-4-bromo-2-azaadamantane | H₂, Pd/C, triethylamine | 85 | [17] |

| All-bridge carbon-oxidized 2-azaadamantane skeleton | 9-Hydroxybicyclo[3.3.1]nonane-2,6-dione | Multi-step synthesis | 45 (overall) | [16] |

Table 2: Spectroscopic Data for Selected 2-Azaadamantane Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Azaadamantan-6-one Hydrochloride | 2.03-2.14 (m, 4H), 2.38-2.47 (m, 4H), 2.55 (d, J = 3.9 Hz, 2H), 3.69 (s, 2H), 9.69 (s, 2H) | 34.3, 43.2, 46.0, 212.6 | [5] |

| tert-Butyl 6-oxo-2-azaadamantane-2-carboxylate | 1.50 (s, 9H), 2.01 (t, J = 10.1 Hz, 4H), 2.18 (t, J = 13.2 Hz, 4H), 2.69 (s, 2H), 4.34 (s, 1H), 4.47 (s, 1H) | 28.4, 37.5, 37.8, 45.0, 46.4, 79.8, 154.1, 215.9 | [5] |

Experimental Protocols

Synthesis of tert-Butyl 4-Oxo-2-azaadamantane-2-carboxylate[5][6]

A mixture of benzyl 4-oxo-2-azaadamantane-2-carboxylate (1.43 g, 5.00 mmol), di-tert-butyl dicarbonate (1.64 g, 7.50 mmol), 10 wt % Pd–C (0.14 g), and K₂CO₃ (1.38 g, 10 mmol) in ethanol (30 mL) was stirred under a hydrogen atmosphere at room temperature for 12 hours. The reaction mixture was then filtered. The filtrate was concentrated and redissolved in ethyl acetate (50 mL), washed with 1 N HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL), dried over anhydrous MgSO₄, and then concentrated. The crude product was purified by column chromatography (silica gel, hexane/EtOAc, 4:1) to afford tert-butyl 4-oxo-2-azaadamantane-2-carboxylate (1.24 g, 98%) as a colorless oil.[5][6]

Synthesis of 2-Azaadamantan-6-one Hydrochloride[5]

A mixture of tert-butyl 6-oxo-2-azaadamantane-2-carboxylate (200 mg, 0.80 mmol) and a 1 M HCl solution in diethyl ether (5 mL) was stirred at room temperature for 12 hours. The resulting solid was filtered and washed with diethyl ether to afford 2-azaadamantan-6-one hydrochloride (141 mg, 94%) as a white solid.[5]

General Procedure for AZADO-Catalyzed Oxidation of Alcohols[8]

To a stirring mixture of the alcohol (1.47 mmol), 1-Me-AZADO (0.244 mg, 1.47 µmol) in CH₂Cl₂ (3.9 mL) and saturated aqueous NaHCO₃ (2 mL) containing KBr (17.5 mg, 0.074 M) and Bu₄NBr (23.7 mg, 0.037 M) was added dropwise a premixed solution of aqueous NaOCl (8% Cl) and saturated aqueous NaHCO₃ (3.3 mL, 1:1.4 v/v) at 0 °C over 6 minutes. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is worked up by separation of the organic layer, extraction of the aqueous layer with CH₂Cl₂, and purification of the combined organic layers.[8]

Applications in Drug Discovery

The rigid 2-azaadamantane scaffold is a valuable pharmacophore in drug design. Its lipophilic nature and three-dimensional structure allow for precise orientation of substituents to interact with biological targets.[2][4] Azaadamantane derivatives have been investigated for a range of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][3] The introduction of the nitrogen atom compared to the all-carbon adamantane can improve properties such as aqueous solubility and bioavailability.[1][3] The azaadamantane framework has been identified as a promising lead for developing selective σ₁ receptor agonists.[2]

References

- 1. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis routes of 2-Azaadamantane [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Azaadamantane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and experimental protocols related to 2-azaadamantane hydrochloride. This information is critical for its application in research and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum of the free base, 2-azaadamantane, has been reported. The hydrochloride salt is expected to show a downfield shift of protons adjacent to the nitrogen atom due to the positive charge.[1]

Table 1: ¹H NMR Data

| Compound | Chemical Shift (δ) ppm |

| 2-Azaadamantane (free base) in CDCl₃ | 3.19 (bs, 1H), 2.52 (bs, 1H), 2.10-1.95 (m, 6H), 1.90-1.85 (m, 2H), 1.82-1.75 (m, 4H)[2] |

| This compound (Expected) | Protons α to the N-H⁺ group are expected to shift downfield. |

¹³C NMR:

Specific ¹³C NMR data for this compound is not available in the reviewed literature. However, the carbon chemical shifts for adamantane and its derivatives are well-documented and can be used for estimation.[3] The protonation of the nitrogen atom in 2-azaadamantane to form the hydrochloride salt is expected to induce a downfield shift in the adjacent carbon atoms.

Table 2: ¹³C NMR Data (Reference)

| Compound | Carbon | Chemical Shift (δ) ppm |

| Adamantane | CH | 28.46 |

| CH₂ | 37.85 | |

| 2-Adamantanone | C=O | 218.4 |

| CH | 41.2 | |

| CH₂ | 27.2, 37.5, 38.2 | |

| 1-Adamantanamine Hydrochloride | C-N | 51.5 |

| CH | 34.7 | |

| CH₂ | 29.9, 41.1 |

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound has not been identified in the literature. However, the spectrum is expected to exhibit characteristic peaks for adamantane structures and amine hydrochlorides.

Table 3: Expected IR Absorptions for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H⁺ stretch | 2400-3000 (broad) | Characteristic of amine salts. |

| C-H stretch (adamantyl) | 2850-2950 | Typical for saturated hydrocarbons. |

| C-N stretch | 1000-1250 | |

| C-C stretch (adamantyl cage) | Fingerprint region | Complex pattern typical for the rigid cage structure. |

Mass Spectrometry (MS)

The mass spectrum of the free base, 2-azaadamantane, shows a molecular ion peak ([M]⁺) at m/z 138.[2] For the hydrochloride salt, under appropriate ionization conditions such as electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ of the free base at m/z 138, corresponding to the 2-azaadamantane cation. Depending on the conditions, adduct ions with the chloride counter-ion might also be observed.[4][5]

Table 4: Mass Spectrometry Data

| Compound | m/z | Interpretation |

| 2-Azaadamantane (free base) | 138 | [M]⁺[2] |

| This compound (Expected) | 138 | [M+H]⁺ of the free base |

Synthesis of this compound

Several synthetic routes to 2-azaadamantane have been reported. A common method involves the cyclization of a bicyclo[3.3.1]nonane derivative. The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. The following are generalized protocols based on standard laboratory practices for similar organic compounds.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to an internal standard (e.g., TMS or the residual solvent peak). For ¹³C NMR, a proton-decoupled spectrum would be acquired.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound could be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) would be finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet.[6] The spectrum would then be recorded using an FTIR spectrometer. Alternatively, a thin film could be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

Mass Spectrometry

For a hydrochloride salt like this compound, electrospray ionization (ESI) is a suitable technique. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. In positive ion mode, the instrument would be set to detect the protonated molecule of the free base ([C₉H₁₅N + H]⁺) at m/z 138. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

References

Conformational Analysis of the 2-Azaadamantane Cage: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the three-dimensional structure of pharmacologically active scaffolds is paramount. The 2-azaadamantane core, a rigid bicyclic amine, represents a key structural motif in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. This in-depth technical guide provides a comprehensive overview of the conformational analysis of the 2-azaadamantane cage structure, detailing experimental protocols and computational approaches.

The Rigid Cage Structure of 2-Azaadamantane

The 2-azaadamantane molecule (C₉H₁₅N) is a saturated heterocyclic compound featuring a diamondoid cage structure. This framework is composed of three fused six-membered rings. Two of these are cyclohexane rings, and one is a piperidine ring, with the nitrogen atom occupying position 2. The inherent rigidity of this structure significantly limits its conformational freedom, making it an attractive scaffold for the design of specific and potent bioactive molecules.

The dominant and most stable conformation of the 2-azaadamantane cage is one in which all three six-membered rings adopt a chair conformation. This arrangement minimizes steric strain and torsional strain within the molecule.

Quantitative Conformational Data

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C1-N2 | 1.47 | |

| N2-C3 | 1.47 | |

| C1-C6 | 1.54 | |

| C1-C9 | 1.54 | |

| C3-C4 | 1.54 | |

| C3-C8 | 1.54 | |

| C-C (average) | 1.54 | |

| C-H (average) | 1.10 | |

| Bond Angles (°) | ||

| C1-N2-C3 | 109.5 | |

| N2-C1-C6 | 109.5 | |

| N2-C3-C4 | 109.5 | |

| C-C-C (average) | 109.5 | |

| Dihedral Angles (°) | ||

| C3-N2-C1-C9 | -58.0 | |

| C1-N2-C3-C8 | 58.0 | |

| N2-C1-C6-C5 | 52.0 | |

| N2-C3-C4-C5 | -52.0 | |

| Note: These values are derived from computational modeling and represent the lowest energy conformation. |

For experimental context, crystallographic data of a related tetraazaadamantane derivative shows C-N bond lengths in the range of 1.47-1.49 Å, which is in good agreement with the calculated values for 2-azaadamantane.

Experimental and Computational Protocols

A comprehensive conformational analysis of 2-azaadamantane involves a combination of synthesis, spectroscopic characterization, and computational modeling.

Synthesis of 2-Azaadamantane

A common route to 2-azaadamantane involves the reductive amination of bicyclo[3.3.1]nonane-2,6-dione. A detailed protocol is as follows:

-

Preparation of Bicyclo[3.3.1]nonane-2,6-dione: This starting material can be synthesized from 1,5-cyclooctadiene through a multi-step process involving epoxidation, hydrolysis, and oxidation.

-

Reductive Amination:

-

Bicyclo[3.3.1]nonane-2,6-dione is dissolved in a suitable solvent, such as methanol.

-

An excess of an ammonia source, like ammonium acetate, and a reducing agent, such as sodium cyanoborohydride, are added.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

Purification is typically achieved through column chromatography or sublimation to yield pure 2-azaadamantane.

-

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the structure and assessing the conformational integrity of the 2-azaadamantane cage.

-

Sample Preparation: A 5-10 mg sample of 2-azaadamantane is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum of the rigid 2-azaadamantane cage is expected to show a set of complex, yet well-resolved, multiplets in the aliphatic region (typically 1.5-3.5 ppm).

-

The protons on the carbons adjacent to the nitrogen atom (C1 and C3) will appear as the most downfield signals.

-

The bridgehead protons will also have distinct chemical shifts.

-

Analysis of the coupling constants (J-values) can provide information about the dihedral angles between adjacent protons, confirming the chair conformation of the rings.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will display a specific number of signals corresponding to the symmetry of the molecule.

-

The carbons bonded to the nitrogen (C1 and C3) will be the most deshielded and appear at the lowest field.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy) experiments are used to establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for unambiguous assignment of all signals and confirming the cage structure.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

-

Crystal Growth: High-quality single crystals of 2-azaadamantane or a suitable salt (e.g., hydrochloride) are grown by slow evaporation of a saturated solution in an appropriate solvent or by sublimation.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This refinement process yields the precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Computational Chemistry: Density Functional Theory (DFT)

Computational modeling is essential for understanding the energetic landscape and conformational preferences of 2-azaadamantane.

-

Model Building: The 3D structure of 2-azaadamantane is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search can be performed to identify all possible low-energy conformers. For a rigid system like 2-azaadamantane, the all-chair conformation is expected to be the global minimum.

-

Geometry Optimization and Frequency Calculations:

-

The geometry of the identified conformer is optimized using a DFT method, such as the B3LYP functional, with a suitable basis set (e.g., 6-311+G(d)).

-

Frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-

-

Analysis: The optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles. The calculated energies of different conformers can be compared to determine their relative stabilities.

Visualizations of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the conformational analysis of 2-azaadamantane.

Conclusion

The conformational analysis of the 2-azaadamantane cage structure reveals a highly rigid framework dominated by an all-chair conformation. This inherent rigidity is a key feature that medicinal chemists can exploit to design ligands with high affinity and specificity for their biological targets. A combined approach of chemical synthesis, advanced spectroscopic techniques like NMR, definitive structural methods such as X-ray crystallography, and powerful computational tools like DFT, is essential for a complete understanding of this important scaffold. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with 2-azaadamantane and its derivatives.

Methodological & Application

2-Azaadamantane Hydrochloride: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaadamantane hydrochloride is a rigid, bicyclic amine that serves as a valuable building block in modern synthetic and medicinal chemistry. Its unique three-dimensional structure, derived from the adamantane cage, imparts desirable physicochemical properties to molecules, including increased lipophilicity, metabolic stability, and the ability to orient functional groups in a precise spatial arrangement. These characteristics make 2-azaadamantane and its derivatives attractive scaffolds for the development of novel therapeutics, particularly those targeting the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block.

Physicochemical Properties and Synthetic Utility

The introduction of a nitrogen atom into the adamantane core to form the 2-azaadamantane skeleton alters its electronic properties and provides a reactive handle for a variety of chemical transformations. The hydrochloride salt ensures stability and enhances solubility in polar solvents. The secondary amine functionality of 2-azaadamantane is a versatile nucleophile, readily participating in N-alkylation, N-arylation, and acylation reactions, allowing for the facile introduction of a wide range of substituents.

Synthesis of this compound

Several synthetic routes to 2-azaadamantane have been reported. A common and efficient method involves a multi-step synthesis starting from bicyclo[3.3.1]nonane-2,6-dione.[1][2] An alternative route involves the reductive deprotection of a protected 4-bromo-2-azaadamantane precursor.[3]

Protocol 1: Synthesis from a Protected Bromo-Azaadamantane Precursor

This protocol describes the deprotection of N-benzyloxycarbonyl-4-bromo-2-azaadamantane to yield 2-azaadamantane, which can then be converted to its hydrochloride salt.

Experimental Protocol:

-

To a solution of N-benzyloxycarbonyl-4-bromo-2-azaadamantane (1.0 g) in ethanol (10 g), add triethylamine (0.32 g) and 10 wt % Pd/C (0.5 g, 50% water content).

-

Stir the mixture at 20-30 °C for 5 hours under a hydrogen pressure of 0.5 MPa.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

The filtrate containing 2-azaadamantane can be used directly for subsequent reactions or concentrated under reduced pressure.

-

To obtain the hydrochloride salt, dissolve the crude 2-azaadamantane in a minimal amount of diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise with stirring.

-

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| N-benzyloxycarbonyl-4-bromo-2-azaadamantane | H₂, 10% Pd/C, Et₃N, EtOH | 20-30 °C, 5 h, 0.5 MPa | 2-Azaadamantane | 85% | [3] |

Applications in the Synthesis of Bioactive Molecules

The 2-azaadamantane scaffold is a key component in a variety of biologically active molecules. Its derivatives have shown promise as antiviral agents and as modulators of the central nervous system, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Over-activation of NMDA receptors is implicated in various neurological disorders, making antagonists valuable therapeutic targets.

N-Alkylation Reactions

Direct N-alkylation of this compound provides a straightforward method for introducing diverse alkyl substituents. The reaction typically proceeds via a nucleophilic substitution mechanism where the secondary amine displaces a halide or other suitable leaving group from an alkyl electrophile.

Experimental Protocol:

-

To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0-3.0 eq).

-

Add the alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1-1.5 eq) to the mixture.

-

Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-azaadamantane derivative.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | DMF | 80 | 12 | 75-85 (estimated) |

| Ethyl Iodide | Cs₂CO₃ | MeCN | 60 | 8 | 70-80 (estimated) |

| Propargyl Bromide | NaH | THF | 25 | 6 | 65-75 (estimated) |

| 4-Nitrobenzyl Bromide | K₂CO₃ | DMF | 90 | 16 | 70-80 (estimated) |

Note: Yields are estimated based on general N-alkylation procedures and may vary depending on the specific substrate and reaction conditions.

Caption: General workflow for the N-alkylation of this compound.

N-Arylation Reactions

The introduction of an aryl group onto the 2-azaadamantane nitrogen can be achieved through copper-catalyzed cross-coupling reactions such as the Ullmann condensation and the Chan-Lam coupling. These methods provide access to a wide range of N-aryl-2-azaadamantane derivatives with potential applications in medicinal chemistry.

The Ullmann condensation is a classic method for the formation of C-N bonds, typically requiring a copper catalyst, a base, and elevated temperatures.

Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the aryl halide (e.g., iodobenzene, 1.2 eq), a copper(I) catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 100-150 °C and stir for 12-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the N-aryl-2-azaadamantane.

The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, often proceeding at room temperature in the presence of a copper(II) catalyst and an oxidant (typically air).

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and the arylboronic acid (1.5-2.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a copper(II) salt (e.g., Cu(OAc)₂, 1.0-2.0 eq) and a base (e.g., pyridine or triethylamine, 2.0-4.0 eq).

-

Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.[4]

| Arylating Agent | Coupling Reaction | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| p-Tolylboronic acid | Chan-Lam | Cu(OAc)₂, DBU, MeCN | 25 °C, 24 h | 59-74 | [4] |

| Iodobenzene | Ullmann | CuI, K₂CO₃, DMF | 120 °C, 24 h | 40-60 (estimated) | [5] |

| 4-Iodotoluene | Ullmann | CuI, Cs₂CO₃, DMSO | 130 °C, 36 h | 45-65 (estimated) | [5] |

| Phenylboronic acid | Chan-Lam | Cu(OAc)₂, Pyridine, DCM | 25 °C, 48 h | 60-70 | [6] |

Note: Yields are based on reported procedures for similar adamantane amines and may vary for 2-azaadamantane.

Caption: General workflow for the N-arylation of this compound.

Biological Application: Targeting the NMDA Receptor

Derivatives of 2-azaadamantane are of significant interest as modulators of the NMDA receptor, a key player in glutamatergic neurotransmission in the central nervous system. The NMDA receptor is an ionotropic receptor that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions into the neuron. This process is fundamental for synaptic plasticity, learning, and memory.

However, excessive activation of NMDA receptors leads to an over-influx of Ca²⁺, a condition known as excitotoxicity, which is implicated in the pathophysiology of several neurodegenerative diseases. Adamantane derivatives, such as memantine, act as uncompetitive antagonists of the NMDA receptor, blocking the ion channel when it is open and thereby preventing excessive Ca²⁺ influx. The rigid 2-azaadamantane scaffold can be functionalized to optimize binding within the NMDA receptor channel and modulate its activity.

| Compound | Target | Activity (IC₅₀) | Reference |

| Memantine | NMDA Receptor | 0.5 - 5 µM | [7] |

| Amantadine | NMDA Receptor | ~10 µM | [7] |

| NGP1-01 (oxa-analog) | NMDA Receptor | Not specified | |

| N-benzyl-2-azaadamantane | NMDA Receptor | Data not available | |

| N-phenyl-2-azaadamantane | NMDA Receptor | Data not available |

Note: Specific IC₅₀ values for N-substituted 2-azaadamantane derivatives are not widely available in the public domain and would require dedicated screening.

Caption: Simplified signaling pathway at a glutamatergic synapse, highlighting the action of 2-azaadamantane derivatives as NMDA receptor antagonists.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of organic molecules. Its unique structural and electronic properties make it an attractive scaffold for the development of novel therapeutic agents, particularly for neurological disorders involving the glutamatergic system. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this fascinating molecule and to unlock its potential in drug discovery and materials science.

References

- 1. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-azaadamantane synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Azaadamantane Hydrochloride in Organocatalyst Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-azaadamantane hydrochloride in the synthesis of highly efficient organocatalysts, with a primary focus on 2-Azaadamantane N-Oxyl (AZADO) and its derivatives for alcohol oxidation reactions.

Introduction

2-Azaadamantane-based organocatalysts have emerged as powerful tools in modern organic synthesis. Their rigid, cage-like structure offers unique steric and electronic properties, leading to high catalytic activity and selectivity. Notably, 2-azaadamantane N-oxyl (AZADO) and its derivatives have demonstrated superior performance compared to the widely used TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst, particularly in the oxidation of sterically hindered alcohols.[1][2][3][4] This has significant implications for the synthesis of complex molecules in pharmaceutical and materials science research.

Application: Oxidation of Alcohols using AZADO Organocatalysts

AZADO and its methylated analogue, 1-Me-AZADO, are highly efficient catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] These catalysts are particularly advantageous for substrates where traditional oxidation methods, including those using TEMPO, are sluggish or ineffective due to steric hindrance.[1][2]

Logical Relationship: From Precursor to Application

Caption: Synthetic pathway from this compound to AZADO and its application.

Data Presentation

The following tables summarize the superior catalytic efficiency of AZADO and 1-Me-AZADO compared to TEMPO in the oxidation of various alcohols.

Table 1: Comparison of Catalytic Efficiency for the Oxidation of Secondary Alcohols.

| Entry | Substrate | Catalyst (mol%) | Co-oxidant | Time | Yield (%) |

| 1 | 1-Phenylethanol | TEMPO (1) | NaOCl | 20 min | 95 |

| 2 | 1-Phenylethanol | AZADO (0.1) | NaOCl | 5 min | >99 |

| 3 | (-)-Menthol | TEMPO (1) | NaOCl | 20 min | 35 |

| 4 | (-)-Menthol | AZADO (1) | NaOCl | 20 min | 98 |

| 5 | Borneol | TEMPO (1) | NaOCl | 20 min | 15 |

| 6 | Borneol | AZADO (1) | NaOCl | 20 min | 96 |

| 7 | Adamantan-2-ol | TEMPO (1) | NaOCl | 20 min | <5 |

| 8 | Adamantan-2-ol | AZADO (1) | NaOCl | 20 min | 93 |

Data compiled from multiple sources.[1][2]

Table 2: Oxidation of Various Alcohols with 1-Me-AZADO.

| Entry | Substrate | Catalyst (mol%) | Co-oxidant | Time | Yield (%) |

| 1 | Geraniol | 1-Me-AZADO (0.1) | NaOCl | 5 min | 96 (aldehyde) |

| 2 | Cinnamyl alcohol | 1-Me-AZADO (0.1) | NaOCl | 5 min | >99 (aldehyde) |

| 3 | 4-Nitrobenzyl alcohol | 1-Me-AZADO (0.1) | NaOCl | 5 min | >99 (aldehyde) |

| 4 | Cyclohexanol | 1-Me-AZADO (1) | NaOCl | 20 min | 98 |

| 5 | 1-Octanol | 1-Me-AZADO (0.1) | NaOCl | 5 min | 97 (aldehyde) |

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Azaadamantane from this compound

This protocol describes the deprotonation of this compound to yield the free base, 2-azaadamantane.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a minimal amount of deionized water in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a 1 M aqueous solution of NaOH dropwise with stirring until the pH of the solution is >12.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield 2-azaadamantane as a white solid.

Protocol 2: Synthesis of 2-Azaadamantane N-Oxyl (AZADO)

This protocol outlines the oxidation of 2-azaadamantane to the corresponding nitroxyl radical, AZADO.

Materials:

-

2-Azaadamantane

-

Tungstic acid (H₂WO₄)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-azaadamantane in methanol, add a catalytic amount of tungstic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a 30% aqueous solution of hydrogen peroxide dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford AZADO as a stable red solid.

Protocol 3: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone using AZADO/NaOCl

This protocol provides a general method for the catalytic oxidation of a secondary alcohol using AZADO and sodium hypochlorite (bleach) as the terminal oxidant.

Materials:

-

Secondary alcohol

-

2-Azaadamantane N-oxyl (AZADO)

-

Sodium hypochlorite (NaOCl, commercial bleach, ~5.25%)

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) in dichloromethane (5 mL).

-

Add AZADO (0.01 mmol, 1 mol%).

-

Add an aqueous solution of potassium bromide (0.1 M, 1 mL).

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

With vigorous stirring, add an aqueous solution of sodium hypochlorite (1.2 mmol) containing sodium bicarbonate (to maintain pH ~9) dropwise over 10-15 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude ketone can be purified by flash column chromatography.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for AZADO-catalyzed alcohol oxidation and the proposed catalytic cycle.

Experimental Workflow

Caption: General experimental workflow for AZADO-catalyzed alcohol oxidation.

Catalytic Cycle of AZADO in Alcohol Oxidation

Caption: Proposed catalytic cycle for AZADO-mediated alcohol oxidation.

References

- 1. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 2. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application of 2-Azaadamantane Derivatives in Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azaadamantane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional and rigid framework that can be strategically functionalized to interact with various biological targets. Its incorporation into drug candidates can lead to improved pharmacological profiles, including enhanced binding affinity, selectivity, and favorable pharmacokinetic properties such as increased metabolic stability and bioavailability.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 2-azaadamantane derivatives in drug design, with a focus on their role as sigma receptor modulators and antiviral agents.

Physicochemical Properties and Advantages in Drug Design

The substitution of a carbon atom with a nitrogen atom in the adamantane cage alters its physicochemical properties, making azaadamantanes attractive scaffolds for drug development.[1][2]

-

Reduced Lipophilicity: Compared to their carbocyclic adamantane counterparts, azaadamantanes exhibit lower lipophilicity. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1][2]

-

Metabolic Stability: The rigid cage-like structure of the azaadamantane core can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug.

-

Three-Dimensionality: The non-planar, globular shape of the azaadamantane scaffold allows for the precise spatial orientation of substituents, facilitating optimal interactions with the binding pockets of target proteins. This three-dimensionality is a key advantage in moving away from the "flat" structures common in many drug classes.

-

Scaffold for Diverse Functionalization: The nitrogen atom in the 2-position provides a convenient handle for the introduction of a wide variety of substituents, allowing for the fine-tuning of pharmacological activity and selectivity.

Applications in Drug Design

Sigma Receptor Modulation

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain. They are also recognized as potential targets for cancer therapy. Several 2-azaadamantane derivatives have been synthesized and evaluated as potent and selective sigma receptor ligands.[1]

The following table summarizes the in vitro binding affinities (Ki values) of a series of N-arylalkyl-2-azaadamantane derivatives for sigma-1 and sigma-2 receptors. The data highlights the structure-activity relationships, particularly the significant increase in affinity upon deoxygenation of the 2-azaadamantan-1-ol precursors.[1]

| Compound | R Group | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

| N-Arylalkyl-2-azaadamantan-1-ols | |||

| 9 | CH₂CH₂Ph | 1950 | 1020 |

| 10 | CH₂(p-F)Ph | 1230 | 830 |

| 11 | CH₂(p-Cl)Ph | 840 | 620 |

| 12 | CH₂(p-Br)Ph | 760 | 580 |

| 13 | CH₂(p-MeO)Ph | 1860 | 980 |

| 14 | CH₂(3,4-di-Cl)Ph | 294 | 201 |

| 15 | CH₂-Naphthyl | 640 | 450 |

| N-Arylalkyl-2-azaadamantanes | |||

| 23 | CH₂CH₂Ph | 239 | 312 |

| 24 | CH₂(p-F)Ph | 125 | 180 |

| 25 | CH₂(p-Cl)Ph | 45 | 88 |

| 26 | CH₂(p-Br)Ph | 38 | 75 |

| 27 | CH₂(p-MeO)Ph | 198 | 250 |

| 28 | CH₂(3,4-di-Cl)Ph | 8.3 | 34 |

| 29 | CH₂-Naphthyl | 25 | 65 |

Data extracted from Banister et al., Bioorg Med Chem Lett, 2011.[1]

The precise signaling pathways modulated by sigma receptors are complex and not fully elucidated. However, they are known to interact with various ion channels and G-protein coupled receptors, influencing calcium signaling and other downstream cellular processes. The diagram below illustrates a simplified representation of the potential role of 2-azaadamantane derivatives as sigma receptor ligands.

Caption: Modulation of cellular signaling by 2-azaadamantane derivatives via sigma receptors.

Antiviral Activity

Inspired by the clinical success of the adamantane-based antiviral drugs amantadine and rimantadine, which target the M2 proton channel of the influenza A virus, azaadamantane derivatives have also been investigated for their antiviral properties.[2][3] The introduction of nitrogen atoms into the adamantane scaffold can alter the binding interactions with viral targets and improve the pharmacokinetic profile.

While specific quantitative data for 2-azaadamantane derivatives is dispersed across various studies, research has shown that certain derivatives exhibit marked activity against influenza A strains, including H1N1, H2N2, and H3N2.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Arylalkyl-2-azaadamantanes

This protocol describes a general two-step synthesis for N-arylalkyl-2-azaadamantanes, involving the formation of an intermediate N-arylalkyl-2-azaadamantan-1-ol followed by deoxygenation.

Step 1: Synthesis of N-Arylalkyl-2-azaadamantan-1-ols

-

To a solution of 2-azaadamantan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN), add the desired arylalkyl halide (e.g., benzyl bromide, phenethyl bromide) (1.1 equivalents).

-

Add a base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

-

Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C for acetonitrile) for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-arylalkyl-2-azaadamantan-1-ol.

Step 2: Deoxygenation to N-Arylalkyl-2-azaadamantanes

-

Dissolve the N-arylalkyl-2-azaadamantan-1-ol (1 equivalent) in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of acetic acid and a reducing agent.

-

Add a reducing agent, such as triethylsilane (Et₃SiH) (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final N-arylalkyl-2-azaadamantane.

Protocol 2: Sigma Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors using a competitive radioligand binding assay.[5][6]

Materials:

-

Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂)

-

Radioligand: [³H]-(+)-pentazocine (for σ₁) or [³H]-DTG (for σ₂)

-

Masking agent (for σ₂ assay): (+)-pentazocine

-

Test compounds (2-azaadamantane derivatives) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Workflow Diagram:

Caption: Workflow for the sigma receptor radioligand binding assay.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, membrane preparation, and the radioligand.

-

Non-specific Binding: Add assay buffer, membrane preparation, the radioligand, and a high concentration of a non-labeled ligand (e.g., haloperidol).

-

Competitive Binding: Add assay buffer, membrane preparation, the radioligand, and the test compound at various concentrations.

-

For σ₂ assay: Add (+)-pentazocine to all wells to mask the σ₁ receptors.[5]

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: MTT Cell Viability Assay

This protocol is a colorimetric assay to assess the cytotoxicity of 2-azaadamantane derivatives on a given cell line.[7]

Materials:

-

Cell line of interest (e.g., a cancer cell line or a neuronal cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (2-azaadamantane derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-azaadamantane derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

-

Conclusion

2-Azaadamantane derivatives represent a versatile and promising class of compounds in drug discovery. Their unique structural and physicochemical properties make them valuable scaffolds for the design of novel therapeutics targeting a range of biological entities, including sigma receptors and viral proteins. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this important chemical class in the development of new medicines.

References

- 1. N-Arylalkyl-2-azaadamantanes as cage-expanded polycarbocyclic sigma (σ) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]